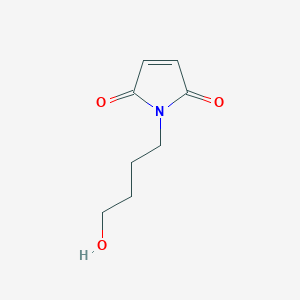

N-(4-Hydroxybutyl)maleimide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxybutyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-6-2-1-5-9-7(11)3-4-8(9)12/h3-4,10H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJYOIVBSCPZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Hydroxybutyl Maleimide and Its Chemical Precursors

Conventional Synthetic Routes to Maleimide (B117702) Derivatives

The preparation of N-substituted maleimides is a well-documented area of organic synthesis, with several reliable methods available. The choice of method often depends on the nature of the N-substituent and the desired scale of the reaction.

Dehydration of N-Substituted Maleamic Acids

A common and traditional two-step approach to N-substituted maleimides begins with the formation of an N-substituted maleamic acid. This intermediate is typically synthesized through the reaction of maleic anhydride (B1165640) with a primary amine. acs.orgacs.org The subsequent and critical step is the cyclodehydration of the maleamic acid to form the stable five-membered maleimide ring. acs.org

This dehydration can be achieved using various reagents and conditions:

Acetic Anhydride and Sodium Acetate (B1210297): A widely used method involves heating the maleamic acid in acetic anhydride with a catalytic amount of sodium acetate. acs.org This process serves to both dehydrate the intermediate and facilitate the ring closure.

Azeotropic Distillation: In another approach, the dehydration is carried out by heating the N-substituted maleamic acid in a solvent mixture that allows for the azeotropic removal of water. nih.govnih.gov This is often done in the presence of a catalyst, such as tin or zinc compounds, to improve the reaction rate and selectivity. nih.govnih.gov

Other Dehydrating Agents: A variety of other dehydrating agents have been employed, including dicyclohexylcarbodiimide (B1669883) (DCC), trifluoroacetic anhydride, and propanephosphonic acid anhydride (T3P). Current time information in Bangalore, IN.escholarship.org

It is important to note that the dehydration of N-substituted maleamic acids can sometimes lead to the formation of the isomeric N-substituted isomaleimide as a kinetic product. The desired maleimide is the thermodynamically more stable product, and reaction conditions can be optimized to favor its formation. Current time information in Bangalore, IN.

Mitsunobu Reaction in N-Alkyl Maleimide Synthesis

The Mitsunobu reaction offers a powerful and versatile method for the direct N-alkylation of the maleimide ring, particularly for synthesizing N-alkyl maleimides from the corresponding alcohol. acs.orgresearchgate.net This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netorganic-synthesis.comcommonorganicchemistry.com

The reaction proceeds with the activation of the alcohol by the Mitsunobu reagents, followed by nucleophilic attack by the maleimide nitrogen. organic-chemistry.org This method is advantageous as it often proceeds under mild conditions and with good yields. acs.org The general conditions usually involve carrying out the reaction in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. commonorganicchemistry.com One of the main challenges with the standard Mitsunobu reaction is the removal of the triphenylphosphine oxide byproduct, which can sometimes complicate purification. scribd.com To address this, polymer-supported triphenylphosphine can be used to simplify the workup. commonorganicchemistry.com

Targeted Synthesis of N-(4-Hydroxybutyl)maleimide

The synthesis of this compound specifically involves the introduction of the 4-hydroxybutyl group onto the maleimide nitrogen. This can be achieved through the conventional maleamic acid route or by direct alkylation.

Introduction of the Hydroxylbutyl Moiety

A direct and efficient method for the synthesis of a derivative, 1-(4-hydroxybutyl)-3,4-dimethyl-1H-pyrrole-2,5-dione, involves the reaction of dimethylmaleic anhydride with 4-aminobutanol. Current time information in Bangalore, IN. This reaction is carried out in refluxing toluene (B28343), leading to the formation of the desired N-substituted maleimide in high yield. Current time information in Bangalore, IN. A similar strategy can be employed for the synthesis of this compound by reacting maleic anhydride with 4-aminobutanol. The initial step would be the formation of N-(4-hydroxybutyl)maleamic acid, which then undergoes cyclization.

Alternatively, the Mitsunobu reaction can be adapted for the synthesis of this compound. This would involve the reaction of maleimide with 1,4-butanediol. However, careful control of the stoichiometry would be necessary to favor mono-alkylation over the formation of the bis-maleimide derivative.

Optimized Reaction Conditions and Yield Enhancement

For the synthesis of a substituted this compound derivative from the corresponding anhydride and 4-aminobutanol, refluxing in toluene has been shown to be effective, yielding the product in 93% yield. Current time information in Bangalore, IN. In another instance, reacting methylmaleic anhydride with 4-aminobutanol in a refluxing mixture of acetic acid and toluene gave the corresponding imide in 92% yield. Current time information in Bangalore, IN. These conditions highlight the use of azeotropic water removal to drive the reaction to completion.

To enhance yield and purity, several factors can be considered. The choice of solvent is crucial; for instance, in the synthesis of N-aryl maleimides, a mixture of an azeotropic solvent like xylene and a polar aprotic solvent such as dimethylformamide (DMF) can increase the concentration of the maleamic acid and the catalyst in the solution. nih.gov The catalyst system also plays a significant role. While traditional methods use acetic anhydride, catalytic systems involving zinc or tin salts can offer a more economical and environmentally friendly alternative. nih.govnih.gov

The table below summarizes some reported yields for the synthesis of related N-substituted maleimides, illustrating the effectiveness of different synthetic strategies.

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Dimethylmaleic anhydride, 4-aminobutanol | 1-(4-Hydroxybutyl)-3,4-dimethyl-1H-pyrrole-2,5-dione | Toluene, reflux | 93% | Current time information in Bangalore, IN. |

| Methylmaleic anhydride, 4-aminobutanol | 4-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butyl acetate | Acetic acid/Toluene, reflux | 92% | Current time information in Bangalore, IN. |

| Maleic anhydride, p-aminophenol | N-(4-hydroxyphenyl)maleimide | DMF, P₂O₅, H₂SO₄ | Not Specified | escholarship.org |

| Maleic anhydride, p-toluidine | N-(4-methylphenyl)maleimide | DMF, P₂O₅, H₂SO₄ | 50% | escholarship.org |

Preparation of Heterobifunctional Linkers Incorporating Maleimide Functionality

This compound is a precursor to various heterobifunctional linkers, which are molecules that contain two different reactive groups. The maleimide moiety is highly reactive towards thiol groups, making it ideal for bioconjugation to cysteine residues in proteins. axispharm.comthermofisher.com The hydroxyl group of this compound can be further functionalized to introduce a second reactive group.

A notable example is the synthesis of N-[4-(aminooxy)butyl]maleimide. nih.gov This heterobifunctional linker was synthesized from this compound precursors. The synthesis involved the O-alkylation of N-hydroxyphthalimide or N-(4-monomethoxytrityl)hydroxylamine, followed by N-alkylation of maleimide. nih.gov This linker possesses an aminooxy group, which is reactive towards aldehydes and ketones, and a maleimide group for reaction with thiols. nih.gov

Another common strategy for creating heterobifunctional linkers involves the use of succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). nih.govnih.gov This type of crosslinker contains an NHS ester for reaction with primary amines and a maleimide for reaction with thiols. The synthesis of such linkers often involves the coupling of an amine-containing molecule to the NHS ester, leaving the maleimide available for subsequent conjugation. nih.gov The hydroxyl group of this compound could be activated and reacted with a molecule containing a second reactive group to create a custom heterobifunctional linker.

Synthesis of Aminooxy- and Thiol-Reactive Maleimide Systems

The dual reactivity of maleimide systems, both inherent thiol reactivity and engineered reactivity through functional groups like aminooxy moieties, allows for a broad range of applications in chemical biology and pharmaceutical sciences.

Thiol-Reactive Systems: The Synthesis of this compound

This compound is intrinsically a thiol-reactive compound due to the electrophilic double bond within the maleimide ring. Its synthesis generally follows a well-established two-step procedure common for N-alkyl maleimides, starting from readily available precursors.

The primary precursor required is 4-amino-1-butanol (B41920). This amino alcohol can be synthesized through various methods, including the hydrolysis of N-(4-hydroxybutyl)phthalimide. bloomtechz.com In one approach, N-(4-hydroxybutyl)phthalimide is heated with aqueous sodium hydroxide, followed by purification to yield 4-amino-1-butanol. chemicalbook.com

The synthesis of this compound proceeds as follows:

Formation of the Maleamic Acid Intermediate: The first step involves the reaction of maleic anhydride with 4-amino-1-butanol. The primary amine of 4-amino-1-butanol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-(4-hydroxybutyl)maleamic acid. This reaction is typically carried out in a suitable solvent like diethyl ether or dimethylformamide (DMF). ucl.ac.beajchem-a.com

Cyclodehydration to Form the Maleimide: The maleamic acid intermediate is then cyclized to form the final maleimide ring. This is an intramolecular condensation reaction that eliminates a molecule of water. A common method involves heating the maleamic acid in the presence of a dehydrating agent and a catalyst. For instance, acetic anhydride and a base like sodium acetate can be used. ucl.ac.be An alternative and widely used method employs a dehydrating agent such as p-toluenesulfonic acid in a solvent like toluene, with the water being removed by azeotropic distillation. google.com

This general two-step approach provides a reliable and scalable route to various N-alkyl maleimides, including the target compound this compound.

Aminooxy-Reactive Maleimide Systems

To expand the functionality of maleimide-based linkers, derivatives can be synthesized where the terminal hydroxyl group of this compound is replaced with another reactive moiety. A prominent example is N-[4-(aminooxy)butyl]maleimide, which incorporates an aminooxy group. The aminooxy group is highly reactive and selective towards aldehydes and ketones, forming stable oxime linkages. nih.govsynquestlabs.com This creates a heterobifunctional linker that can react with both thiols and carbonyl-containing molecules.

The synthesis of N-[4-(aminooxy)butyl]maleimide hydrochloride has been reported through a multi-step pathway. nih.gov Two distinct routes have been detailed, starting from either N-hydroxyphthalimide or a protected hydroxylamine (B1172632) derivative.

Synthetic Route A (from N-hydroxyphthalimide):

Synthetic Route B (from N-(4-monomethoxytrityl)hydroxylamine):

The final step in both sequences typically involves the N-alkylation of maleimide with the aminooxy-containing butyl fragment, followed by deprotection to yield the stable hydrochloride salt of N-[4-(aminooxy)butyl]maleimide. nih.gov

These aminooxy-functionalized maleimides serve as powerful tools in constructing complex biomolecules. For instance, N-[4-(aminooxy)butyl]maleimide can be coupled with an aldehyde-bearing molecule, such as 4-[¹⁸F]fluorobenzaldehyde, to create a thiol-reactive radiolabeling agent for use in Positron Emission Tomography (PET). nih.gov

Synthetic Data Tables

Table 1: General Synthesis of N-Alkyl Maleimides

| Step | Reaction | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Maleamic Acid Formation | Maleic Anhydride, Primary Alkylamine (e.g., 4-amino-1-butanol) | Diethyl ether or DMF | N-Alkyl Maleamic Acid |

| 2 | Cyclodehydration | N-Alkyl Maleamic Acid | Acetic Anhydride, Sodium Acetate OR p-Toluenesulfonic acid, Toluene (reflux) | N-Alkyl Maleimide |

This table outlines a common and adaptable two-step method for synthesizing N-alkyl maleimides. ucl.ac.begoogle.com

This table summarizes the findings for the synthesis of a heterobifunctional aminooxy- and thiol-reactive maleimide system.

Chemical Reactivity and Mechanistic Insights of N 4 Hydroxybutyl Maleimide

Thiol-Maleimide Conjugation via Michael Addition

The reaction of N-(4-Hydroxybutyl)maleimide with thiol-containing molecules proceeds through a Michael addition mechanism. In this reaction, a thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, which is electron-deficient. This forms a stable thioether linkage, specifically a thiosuccinimide adduct. bachem.com This "click chemistry" reaction is widely utilized for its efficiency and specificity under mild conditions. vectorlabs.com

The thiol-maleimide conjugation is characterized by its rapid kinetics and high chemoselectivity. nih.gov The reaction is highly specific for thiols, particularly in a controlled pH environment. vectorlabs.com At a pH of 7.0, the rate of reaction between a maleimide (B117702) and a thiol is approximately 1,000 times faster than its reaction with an amine. vectorlabs.com This selectivity is crucial for applications such as bioconjugation, where specific modification of cysteine residues in proteins is desired without reacting with abundant lysine (B10760008) residues. vectorlabs.com

However, this chemoselectivity is pH-dependent. Within a pH range of 6.5 to 7.5, the reaction is highly selective for thiols. vectorlabs.com Above pH 7.5, the maleimide group begins to react competitively with primary amines. vectorlabs.com The reaction rate is also influenced by the pKa of the thiol group, with the reaction rate generally increasing as the pH of the medium increases up to 7.5. researchgate.net

The kinetics of the reaction can be influenced by the size and structure of the reacting molecules. For instance, the conjugation of a smaller peptide to maleimide-functionalized nanoparticles has been observed to be faster than the conjugation of a larger nanobody, which is attributed to the larger diffusion coefficient of the smaller molecule. uu.nl

The formation of the thiosuccinimide adduct is significantly influenced by the reaction environment, particularly pH and temperature.

pH: The rate of the thiol-maleimide reaction is pH-dependent. The reaction is initiated by the thiolate anion, and therefore, the reaction rate increases with increasing pH as more of the thiol is deprotonated. The optimal pH range for chemoselective thiol conjugation is between 6.5 and 7.5. vectorlabs.com Below this range, the reaction slows down due to a lower concentration of the reactive thiolate. Above pH 7.5, the reaction loses its chemoselectivity as the maleimide becomes increasingly reactive towards primary amines. vectorlabs.com Furthermore, at alkaline pH values (pH ≥ 8), the maleimide ring itself is susceptible to hydrolysis, which opens the ring to form a maleic acid amide derivative that is unreactive towards thiols. uu.nl

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| pH | 6.5 - 7.5 | Optimal for chemoselective thiol conjugation. vectorlabs.com |

| < 6.5 | Slower reaction rate due to lower thiolate concentration. | |

| > 7.5 | Loss of chemoselectivity with competitive amine reaction; increased maleimide hydrolysis. vectorlabs.comuu.nl | |

| Temperature | Increased | Faster reaction rate. |

| Decreased (e.g., 4°C) | Slower reaction rate, requiring longer incubation. researchgate.net |

While the thioether bond formed in the thiosuccinimide adduct is relatively stable, it is not entirely irreversible. The adduct can undergo a retro-Michael reaction, which can lead to the dissociation of the thiol and maleimide. nih.govbiomaterials.org This reversibility can result in a thiol-exchange reaction, where the maleimide is transferred from the original thiol to another thiol present in the solution, such as glutathione (B108866) in a biological environment. nih.govnih.gov This can compromise the stability and efficacy of the conjugate. prolynxinc.com

The stability of the thiosuccinimide adduct is influenced by the nature of the thiol and the N-substituent on the maleimide. udel.edu For instance, adducts formed from aromatic thiols have been shown to be more susceptible to thiol exchange. nih.gov The retro-Michael reaction is less favored in the aqueous microenvironment of hydrogels, which typically promotes adduct stability. biomaterials.org

There are two primary hydrolytic degradation pathways to consider: the hydrolysis of the maleimide ring itself and the hydrolysis of the thiosuccinimide adduct.

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at alkaline pH. uu.nl This ring-opening reaction forms a maleic acid amide derivative that is no longer reactive with thiols. uu.nl Therefore, aqueous solutions of maleimide-containing compounds are typically prepared immediately before use. vectorlabs.com

Thiosuccinimide Adduct Hydrolysis and Stabilization: The thiosuccinimide ring of the adduct can also undergo hydrolysis. vectorlabs.comprolynxinc.com This ring-opening reaction is a key strategy for stabilizing the conjugate against the retro-Michael reaction and subsequent thiol exchange. prolynxinc.comnih.gov The resulting ring-opened product, a succinamic acid thioether, is significantly more stable and resistant to cleavage. nih.govprolynxinc.com The rate of this stabilizing hydrolysis can be accelerated by introducing electron-withdrawing N-substituents on the maleimide. prolynxinc.com While conjugates made from conventional N-alkyl maleimides hydrolyze slowly, with half-lives that can be over a week, certain "self-stabilizing" maleimides have been developed to undergo more rapid ring-opening hydrolysis post-conjugation. prolynxinc.comnih.gov Another strategy to prevent the retro-Michael reaction is a transcyclization reaction that can occur with N-terminal cysteine adducts, forming a more stable six-membered ring structure. nih.govresearchgate.net

| Reaction | Description | Outcome | Stabilization Strategy |

|---|---|---|---|

| Retro-Michael Reaction | Reversal of the thiol-maleimide conjugation. nih.gov | Leads to thiol exchange and conjugate instability. nih.gov | Hydrolysis of the thiosuccinimide ring. prolynxinc.com |

| Thiosuccinimide Hydrolysis | Ring-opening of the succinimide (B58015) moiety of the adduct. vectorlabs.com | Forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction. nih.govprolynxinc.com | Use of maleimides with electron-withdrawing N-substituents to accelerate hydrolysis. prolynxinc.com |

| Transcyclization | Intramolecular reaction of N-terminal cysteine adducts. nih.gov | Forms a stable six-membered ring, preventing thiol exchange. researchgate.net | Utilizing an N-terminal cysteine for conjugation. nih.gov |

Cycloaddition Reactions

N-substituted maleimides, including structures analogous to this compound, can function as dienophiles in Diels-Alder reactions. tandfonline.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. mdpi.com This reaction has been utilized for bioconjugation as an alternative to thiol-maleimide chemistry, offering a stable linkage. acs.org

Maleimides react with dienes such as furan (B31954) and its derivatives. tandfonline.com The reaction of N-phenylmaleimide with furan is a known example. tandfonline.com This type of cycloaddition has been used in the development of self-healing polymers, leveraging the reversible nature of the Diels-Alder reaction. tandfonline.com In the context of bioconjugation, electron-rich and cyclic dienes can be attached to biomolecules and then reacted with maleimide-containing compounds. acs.org The resulting linkage from a Diels-Alder reaction has been shown to have greater stability in serum compared to the corresponding thiol-maleimide adduct. acs.org

1,3-Dipolar Cycloadditions Involving Maleimide

The maleimide group, with its electron-deficient carbon-carbon double bond, serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. mdpi.comwikipedia.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings in a highly stereospecific and regioselective manner. wikipedia.orgsmu.edu The reaction mechanism is a concerted, pericyclic process involving the [π4s + π2s] cycloaddition of a 1,3-dipole to the maleimide's alkene moiety. organic-chemistry.org

In the context of this compound, the maleimide core readily participates in these cycloadditions. The reaction involves a 1,3-dipole, which is a molecule that can be represented by zwitterionic resonance structures, reacting with the double bond of the maleimide (the dipolarophile) to form a five-membered ring. wikipedia.orgorganic-chemistry.org A variety of 1,3-dipoles, such as nitrile oxides, azides, and azomethine ylides, can be employed to generate a diverse array of heterocyclic structures. mdpi.commdpi.com

The frontier molecular orbital (FMO) theory is often used to predict the reactivity and selectivity of these reactions. mdpi.com Typically, the reaction is governed by the interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the maleimide dipolarophile. organic-chemistry.org The electron-withdrawing nature of the two carbonyl groups in the maleimide ring lowers the energy of its LUMO, facilitating a rapid reaction with many common 1,3-dipoles. organic-chemistry.org The cycloaddition is stereospecific, meaning that the stereochemistry of the dipolarophile is retained in the product. wikipedia.org

| 1,3-Dipole Class | Example | Resulting Heterocycle |

|---|---|---|

| Nitrile Oxides | Benzonitrile oxide | Isoxazoline |

| Azides | Phenyl azide | Triazoline (which can rearrange to a triazole) |

| Azomethine Ylides | Generated in situ from N-benzylglycine | Pyrrolidine |

| Nitrones | C-Phenyl-N-methylnitrone | Isoxazolidine |

Nucleophilic Addition Reactions with Amines and Other Nucleophiles

The electrophilic double bond of the maleimide ring in this compound is highly susceptible to nucleophilic attack, most notably through a Michael-type addition reaction. bachem.com This reaction is a cornerstone of bioconjugation chemistry, where the maleimide moiety is used to link molecules, particularly to proteins via cysteine residues. bachem.com

The most common nucleophiles are thiols (sulfhydryl groups), which react rapidly with maleimides under mild conditions, typically at a pH range of 6.5-7.5, to form a stable succinimidyl thioether linkage. bachem.comthermofisher.com The reaction proceeds via the attack of the thiolate anion on one of the carbons of the double bond, followed by protonation to yield the final adduct. bachem.com While this thioether bond is generally stable, it has been shown that the reaction can be reversible under certain conditions, particularly in the presence of excess competing thiols, through a retro-Michael reaction. nih.govnih.govresearchgate.net

Primary and secondary amines also react with the maleimide double bond through a similar nucleophilic addition mechanism. researchgate.netunizin.org The reaction of a primary amine with an aldehyde or ketone typically yields an imine. unizin.orglibretexts.org In the case of maleimides, the initial addition of the amine across the double bond forms a succinimide derivative. The reaction with primary amines can sometimes lead to secondary reactions, including ring-opening of the succinimide ring, especially at higher pH values (pH > 8.5). thermofisher.com The rate of nucleophilic addition is pH-dependent, with optimal rates for many amine reactions occurring in a weakly acidic range (pH 4-5). unizin.org

| Nucleophile | Functional Group | Reaction Conditions | Product |

|---|---|---|---|

| Thiol (e.g., Cysteine) | -SH | pH 6.5-7.5 | Thioether Adduct |

| Primary Amine | -NH₂ | Weakly acidic to neutral pH | Amino Adduct |

| Secondary Amine | -NHR | Weakly acidic to neutral pH | Amino Adduct |

| Hydroxide Ion | -OH | pH > 8.5 | Ring-opened Maleamic Acid |

Intramolecular Rearrangements of Maleimide Adducts (e.g., Thiazine (B8601807) Rearrangement)

Following the initial nucleophilic addition of a thiol to a maleimide, the resulting succinimidyl thioether adduct can, under specific circumstances, undergo intramolecular rearrangement. A significant and well-documented example of this is the thiazine rearrangement, which occurs when the thiol nucleophile is part of a molecule containing a nearby amine group, such as an N-terminal cysteine residue in a peptide or protein. bachem.comnih.gov

This rearrangement is a side reaction that has been observed during the conjugation of maleimides to N-terminal cysteines. researchgate.net The mechanism involves the nucleophilic attack of the free N-terminal amino group on one of the carbonyl carbons of the succinimide ring. bachem.com This attack leads to the opening of the five-membered succinimide ring and the subsequent formation of a more stable six-membered thiazine ring through a transcyclization process. bachem.comnih.gov

The formation of the thiazine isomer is highly dependent on the pH of the reaction medium. nih.gov It is significantly more prevalent at neutral and basic pH levels, while acidic conditions tend to suppress or prevent the rearrangement. nih.govresearchgate.net Studies have confirmed the structure of the six-membered thiazine product using techniques like NMR spectroscopy. nih.govresearchgate.net Interestingly, the resulting thiazine linker has been shown to be more stable and less susceptible to retro-Michael reactions and thiol exchange compared to the original succinimidyl thioether linkage. nih.gov This increased stability has led to proposals of using this rearrangement as a deliberate strategy to create more robust bioconjugates. nih.gov The rate of thiazine formation can also be influenced by the specific N-substituent on the maleimide and the amino acid sequence adjacent to the N-terminal cysteine. nih.govresearchgate.net

| Factor | Effect on Rearrangement | Reference |

|---|---|---|

| pH | Favored at neutral to basic pH; suppressed at acidic pH. | nih.govresearchgate.net |

| Reactant Structure | Requires a free amino group proximal to the thiol adduct (e.g., N-terminal cysteine). | bachem.com |

| Maleimide N-Substituent | The nature of the substituent can affect the rate of conversion. | nih.govresearchgate.net |

| Adjacent Amino Acids | The sequence near the N-terminal cysteine can influence the rate of formation. | researchgate.net |

Compound Index

| Compound Name |

|---|

| This compound |

| Cysteine |

| Benzonitrile oxide |

| Phenyl azide |

| N-benzylglycine |

| C-Phenyl-N-methylnitrone |

Advanced Material Systems Derived from N 4 Hydroxybutyl Maleimide

Hydrogel Design and Fabrication

Hydrogels, which are highly hydrated, cross-linked polymer networks, are excellent synthetic analogs for the extracellular matrix in tissue engineering. nih.gov The use of maleimide-functionalized polymers, often derived from or analogous to N-(4-Hydroxybutyl)maleimide, enables the fabrication of bioactive hydrogels with precisely controlled properties. nih.govresearchgate.net

The primary crosslinking mechanism for forming hydrogels from maleimide-functionalized precursors is the Michael-type addition reaction . dntb.gov.uabiorxiv.org This reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for encapsulating cells and sensitive biological molecules. biorxiv.orgnih.gov

Thiol-Maleimide Michael Addition : This is the most prevalent crosslinking strategy. It involves the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group, typically from a cysteine residue in a peptide or a thiol-terminated polymer. researchgate.netaxispharm.com The reaction is a nucleophilic addition of a thiolate anion to the carbon-carbon double bond of the maleimide ring, forming a stable thioether bond. biorxiv.orgnih.gov This "click" chemistry approach is advantageous because it is highly specific, rapid, and produces no byproducts. nih.govacs.org Polymers such as polyethylene (B3416737) glycol (PEG) are often functionalized with multiple maleimide or thiol groups (e.g., 4-arm PEG-maleimide) to form a cross-linked network when mixed with a complementary multi-thiol or multi-maleimide crosslinker. researchgate.netresearchgate.netnih.gov

Photochemical Crosslinking : In some systems, maleimide groups can also participate in photochemical crosslinking. nih.gov Under UV irradiation and often in the presence of a photoinitiator, the double bond of the maleimide can undergo radical polymerization. mdpi.com This allows for spatiotemporal control over gelation, enabling the fabrication of patterned hydrogels. nih.govmdpi.com

Diels-Alder Cycloaddition : The maleimide group can also act as a dienophile in Diels-Alder "click" reactions. This allows for an alternative, thermally reversible crosslinking mechanism, where the attached molecule can be released through a retro-Diels-Alder reaction upon heating. nih.gov

The thiol-maleimide reaction is particularly noted for its high efficiency and biocompatibility compared to other Michael-type acceptors or free-radical polymerizations, avoiding the need for potentially cytotoxic initiating chemicals or UV light. nih.govresearchgate.net

A significant challenge with thiol-maleimide hydrogels is their extremely rapid gelation kinetics, which can lead to heterogeneous networks due to incomplete mixing before polymerization. researchgate.netmdpi.com Several strategies have been developed to modulate the reaction rate, allowing for more uniform hydrogel formation. researchgate.net

pH and Buffer System : The thiol-maleimide reaction is base-catalyzed, as it requires the deprotonation of the thiol to the more nucleophilic thiolate anion. nih.gov Therefore, the reaction rate is highly dependent on pH. Gel formation is significantly faster under basic conditions. nih.gov Lowering the pH slows the reaction by reducing the concentration of thiolate groups. nih.govresearchgate.net The choice of buffer also plays a role; for instance, citrate (B86180) buffers can slow gelation compared to phosphate-buffered saline (PBS) at the same pH. nih.gov

Macromer Concentration : Decreasing the weight percentage (wt%) of the polymer precursors reduces the concentration of reactive groups, thereby slowing down the gelation process. dntb.gov.uanih.gov

Crosslinker Electronegativity : Incorporating electronegative amino acids, such as glutamate, into peptide crosslinkers can decelerate the reaction. nih.gov This approach has been shown to be highly effective for slowing kinetics while maintaining high cell viability. dntb.gov.uaresearchgate.net

Catalytic Buffers : While strong bases like triethanolamine (B1662121) (TEOA) can be used to accelerate the reaction, weaker bases present in common buffers like PBS are often sufficient to catalyze the reaction at a controllable rate. nih.govnsf.gov

Slowing the polymerization speed leads to more uniform hydrogels, which is crucial for consistent experimental results in cell-based assays. researchgate.netresearchgate.net However, excessively slow reactions can lead to issues like the non-uniform settling of encapsulated cells or particles. researchgate.netnsf.gov

| Parameter | Effect on Gelation Time | Mechanism | Reference |

|---|---|---|---|

| Decreasing pH | Increases (Slower Gelation) | Reduces the concentration of nucleophilic thiolate anions. | nih.govresearchgate.net |

| Decreasing Polymer Concentration | Increases (Slower Gelation) | Lowers the concentration of reactive maleimide and thiol groups. | dntb.gov.uanih.gov |

| Decreasing Buffer Concentration | Increases (Slower Gelation) | Reduces the catalytic effect of the buffer's conjugate base. | nih.gov |

| Using Electronegative Crosslinkers | Increases (Slower Gelation) | Increases the pKa of the thiol group, reducing thiolate formation. | dntb.gov.uanih.gov |

The structural properties of a hydrogel scaffold, such as its mechanical stiffness, porosity, and swelling behavior, are critical as they dictate the microenvironment for encapsulated cells. nih.govmdpi.com In maleimide-based systems, these properties can be precisely engineered.

Mechanical Properties : The Young's modulus (stiffness) of the hydrogel can be tuned by altering the polymer weight percentage or the molecular weight of the polymer precursors. nih.govresearchgate.net Higher polymer content leads to a denser network and increased stiffness. nih.gov Using crosslinkers of different lengths or architectures (e.g., linear vs. four-arm PEG) also allows for the modulation of mechanical properties. mdpi.comresearchgate.net

Swelling Ratio and Porosity : The network structure is defined by parameters like the molecular weight between cross-links (Mc) and the mesh size (ξ). nih.gov These are controlled by the crosslinking density. Maleimide-crosslinked PEG hydrogels generally exhibit moderate swelling, which can be adjusted by the polymer concentration. nih.gov The porosity of the scaffold, which influences nutrient transport and cell migration, can be engineered by the choice of polymers and crosslinking conditions. mdpi.comnih.gov For example, introducing heterogeneity by mixing polymers with different numbers of cross-linking sites can create more microscopic heterogeneous pore structures. nih.gov

Biofunctionality : A key advantage of the thiol-maleimide system is the ease of incorporating bioactive molecules. biorxiv.org Peptides containing cell adhesion motifs (like RGD) or enzyme cleavage sites can be synthesized with terminal cysteine residues and readily incorporated into the hydrogel network during crosslinking. researchgate.netnih.gov This allows for the creation of scaffolds that can be remodeled by cells and present specific signals to direct cell behavior. nih.gov

This level of control allows for the design of hydrogel scaffolds that mimic the properties of specific native tissues, making them powerful tools for 3D cell culture and regenerative medicine research. nih.govnih.gov

Functional Polymers for Surface Modification and Nanomaterial Integration

The specific and efficient reactivity of the maleimide group makes it an invaluable tool for conjugating polymers to surfaces and nanoparticles, creating functional materials for bioanalysis, drug delivery, and nanomedicine. axispharm.comwilhelm-lab.com

Maleimide chemistry enables the creation of bioactive surfaces for applications such as biochips and cell culture substrates. northwestern.edu The process typically involves creating a self-assembled monolayer (SAM) on a substrate, such as gold, that presents maleimide groups. northwestern.edu

The methodology involves:

Formation of a Mixed SAM : Alkanethiols functionalized with maleimide and an inert group (like oligo(ethylene glycol) to prevent non-specific protein adsorption) are co-assembled on a gold surface.

Ligand Immobilization : Thiol-terminated biomolecules, such as peptides, carbohydrates, or proteins, are then covalently attached to the surface via the thiol-maleimide reaction under mild aqueous conditions. northwestern.edu

This strategy has been used to immobilize RGD peptides to study integrin-mediated cell adhesion and to attach specific carbohydrates to investigate lectin binding. northwestern.edu The maleimide group serves as a versatile handle for the efficient and site-specific immobilization of a wide range of biologically active molecules. nih.gov

Modifying the surface of nanoparticles with maleimide groups provides a powerful platform for targeted drug delivery and diagnostics. researchgate.netrsc.org

Gold Nanoparticles (AuNPs) : A common strategy to functionalize AuNPs involves using a hetero-bifunctional linker, often a PEG molecule with a thiol-reactive group at one end and a maleimide at the other. wilhelm-lab.com For example, an orthopyridyl disulfide (OPSS)-terminated PEG-maleimide molecule can attach to the gold surface via a ligand exchange reaction, leaving the terminal maleimide group exposed and available for subsequent conjugation with thiol-containing molecules. wilhelm-lab.comresearchgate.net This single-step functionalization is fast and robust, enabling the covalent attachment of peptides or other ligands to precisely control the nanoparticle's interaction with cells. wilhelm-lab.com

Liposomes : Maleimide-functionalized lipids or polymers can be incorporated into the lipid bilayer of liposomes during their formulation. nih.gov For instance, incorporating a small amount of maleimide-PEG-lipid into a liposome (B1194612) formulation creates a "stealth" liposome with reactive handles on its surface. nih.gov These maleimide groups can then react with thiol-containing targeting ligands or antibodies, enhancing the delivery of encapsulated drugs to specific cells or tissues. This modification has been shown to improve drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity. nih.gov

Vapor-Phase Fabrication of Maleimide-Functionalized Poly-p-xylylenes

A notable advancement in the creation of functional materials involves the vapor-phase fabrication of maleimide-functionalized poly-p-xylylenes. This process utilizes chemical vapor deposition (CVD) polymerization to deposit a novel maleimide-functionalized poly-p-xylylene coating onto various substrates. nih.gov The starting material for this process is a maleimide-substituted dntb.gov.uadntb.gov.uaparacyclophane. mdpi.comresearchgate.net

The CVD process involves the sublimation of the maleimide-substituted dntb.gov.uadntb.gov.uaparacyclophane, followed by pyrolysis to generate the reactive monomer, which then polymerizes and deposits onto the substrate surface. mdpi.comresearchgate.net A unique adaptation of this technique involves depositing the polymer onto a dynamic and sublimating ice template. researchgate.net This approach results in the formation of a three-dimensional, porous poly-p-xylylene monolith, in contrast to the thin film coatings formed on solid surfaces. dntb.gov.uaresearchgate.net The process is conducted in a single step, which avoids the need for complex post-functionalization procedures. researchgate.net

The resulting maleimide-functionalized poly-p-xylylene materials possess readily "clickable" chemical interfaces. dntb.gov.uamdpi.com The maleimide groups on the surface are available for Michael-type addition reactions with thiol-terminated molecules, a reaction that is highly efficient and can be performed under mild conditions at room temperature in aqueous solutions without the need for catalysts or initiators. researchgate.net This functionality makes these materials highly suitable for biointerface engineering, including applications in low-protein-fouling modifications and the controlled attachment and growth of cells. nih.gov

Table 1: Key Features of Vapor-Phase Fabricated Maleimide-Functionalized Poly-p-xylylenes

| Feature | Description | Reference |

|---|---|---|

| Fabrication Method | Chemical Vapor Deposition (CVD) Polymerization | nih.gov |

| Precursor | Maleimide-substituted dntb.gov.uadntb.gov.uaparacyclophane | mdpi.comresearchgate.net |

| Porous Structure | Achieved by deposition on a sublimating ice template | dntb.gov.uaresearchgate.net |

| Functionality | Surface maleimide groups for thiol-maleimide "click" reaction | researchgate.net |

| Reaction Conditions | Mild, room temperature, aqueous solution, catalyst-free | researchgate.net |

| Applications | Biointerface engineering, low-protein-fouling surfaces, cell culture | nih.gov |

Polymeric Components in Bioconjugation Constructs (excluding clinical outcomes)

Maleimide-based chemistry is a cornerstone in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other macromolecules. The specificity of the maleimide group for the thiol group of cysteine residues under mild physiological conditions (pH 6.5-7.5) makes it a widely used tool. vectorlabs.com

Rational Design of Maleimide-Based Linkers for Macromolecular Conjugation

The design of maleimide-based linkers is crucial for the successful creation of bioconjugates. These linkers often incorporate other functional moieties to enhance properties such as solubility, biocompatibility, and stability. For instance, polyethylene glycol (PEG) chains can be integrated into the linker structure to improve the pharmacokinetic properties of the resulting conjugate.

Heterobifunctional linkers containing a maleimide group at one end and another reactive group, such as an N-hydroxysuccinimide (NHS) ester, at the other are common. vectorlabs.comnih.gov This allows for the sequential conjugation of two different molecules, for example, linking a protein to another protein or a small molecule drug. vectorlabs.com The design of these linkers must consider factors such as the length and flexibility of the spacer arm to ensure that the conjugated molecules can maintain their biological activity.

Stability of Maleimide-Polypeptide Conjugates

Despite their widespread use, the resulting thiosuccinimide linkage from the reaction of a maleimide with a thiol is susceptible to instability. nih.gov A primary pathway for degradation is a retro-Michael reaction, which is a thiol exchange process. d-nb.info In a biological environment, endogenous thiols such as glutathione (B108866) can react with the thiosuccinimide, leading to the cleavage of the conjugate and potential off-target effects. d-nb.info

The stability of the maleimide-thiol adduct can be influenced by the local environment of the cysteine residue on the protein. prolynxinc.com Other potential side reactions include hydrolysis of the thiosuccinimide ring and, in the case of conjugation to an N-terminal cysteine, a transcyclization reaction that can lead to the formation of a stable thiazine (B8601807) structure. nih.gov

Strategies for Enhancing Conjugate Robustness

Several strategies have been developed to address the instability of maleimide-polypeptide conjugates and enhance their robustness.

One effective method is the intentional hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. nih.govprolynxinc.com While this reaction occurs slowly with conventional N-alkyl maleimides, the rate of hydrolysis can be significantly accelerated by using maleimides with electron-withdrawing N-substituents, such as N-aryl maleimides. nih.govmdpi.com This ring-opening renders the conjugate resistant to thiol exchange. nih.govprolynxinc.com

Another strategy involves a transcyclization reaction to stabilize the linkage. When the maleimide is conjugated to an N-terminal cysteine, the thiosuccinimide can be converted to a more stable six-membered ring structure through an intramolecular rearrangement. d-nb.inforesearchgate.net This process can be promoted by extended incubation in a buffered solution. researchgate.net

The development of "next-generation" maleimides, such as dibromomaleimides and diiodomaleimides, offers another avenue for creating more stable conjugates. rsc.orgucl.ac.uk These reagents can undergo sequential reactions with a thiol and an amine, resulting in a stable aminothiomaleimide that is not susceptible to retro-Michael reactions. rsc.org This dual functionalization approach also allows for the introduction of an additional functional handle. rsc.org Furthermore, the use of electron-rich and cyclic dienes that react with maleimides via a Diels-Alder cycloaddition has been shown to produce linkages that are more stable in serum compared to the corresponding thiol-maleimide adducts. nih.gov

Table 2: Strategies for Enhancing Maleimide Conjugate Stability

| Strategy | Mechanism | Key Features | Reference |

|---|---|---|---|

| Hydrolysis | Ring-opening of the thiosuccinimide to a succinamic acid thioether. | Accelerated by electron-withdrawing N-substituents; product is stable to thiol exchange. | nih.govprolynxinc.comresearchgate.net |

| Transcyclization | Intramolecular rearrangement of an N-terminal cysteine conjugate to a stable six-membered ring. | Locks the thioether bond, preventing retro-Michael reaction. | d-nb.inforesearchgate.net |

| Next-Generation Maleimides | Use of reagents like dibromomaleimides for dual thiol-amine conjugation. | Forms a stable aminothiomaleimide; allows for dual functionalization. | rsc.orgucl.ac.uk |

| Diels-Alder Reaction | Cycloaddition of an electron-rich diene to the maleimide. | Forms a more stable linkage in serum compared to thiol-maleimide adducts. | nih.gov |

Analytical and Characterization Techniques in N 4 Hydroxybutyl Maleimide Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(4-Hydroxybutyl)maleimide. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, allowing for detailed structural confirmation.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The maleimide (B117702) group exhibits strong absorptions from its carbonyl (C=O) groups and its carbon-carbon double bond (C=C). nih.gov The presence of the butyl chain is confirmed by C-H stretching and bending vibrations, while the terminal hydroxyl group (-OH) is identified by a characteristic broad stretching band.

Key vibrational bands for maleimides include the symmetric and asymmetric C=O stretches, the maleimide C-H stretch, and the symmetric C-N-C stretch. nih.gov The specific frequencies of these vibrations provide definitive evidence for the presence and integrity of the maleimide ring system.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, broad | 3200-3600 |

| C-H (Alkane) | Stretching | 2850-2960 |

| C=O (Imide) | Asymmetric Stretching | ~1770 |

| C=O (Imide) | Symmetric Stretching | ~1700-1720 |

| C=C (Maleimide) | Stretching | ~1600-1650 |

| C-N (Imide) | Stretching | ~1390-1410 |

| C-O (Alcohol) | Stretching | 1050-1150 |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a precise map of the different types of protons and their neighboring environments. A key feature is a sharp singlet peak around 6.7-6.8 ppm, which is characteristic of the two equivalent vinyl protons on the maleimide ring. researchgate.netchemicalbook.comresearchgate.net The protons of the 4-hydroxybutyl chain appear as distinct multiplets. The methylene (B1212753) group attached to the nitrogen atom typically resonates further downfield than the others due to the electron-withdrawing effect of the imide. The terminal methylene group adjacent to the hydroxyl group also shows a characteristic shift.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| HC=CH (Maleimide) | ~6.7 | Singlet | 2H |

| N-CH₂- | ~3.6 | Triplet | 2H |

| -CH₂-OH | ~3.5 | Triplet | 2H |

| -CH₂-CH₂- | ~1.6 | Multiplet | 4H |

| -OH | Variable | Singlet (broad) | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the signals for all unique carbon atoms in the molecule. The maleimide group is identified by two distinct signals: one for the carbonyl carbons and another for the vinyl carbons. researchgate.net The four methylene carbons of the butyl chain will also give rise to four separate signals at characteristic chemical shifts.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Imide) | ~171 |

| HC=CH (Maleimide) | ~134 |

| -CH₂-OH | ~62 |

| N-CH₂- | ~38 |

| N-CH₂-CH₂- | ~28 |

| -CH₂-CH₂-OH | ~26 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The maleimide ring contains a π-electron system (O=C-CH=CH-C=O) which acts as a chromophore, absorbing UV radiation. libretexts.org This absorption corresponds to π → π* and n → π* electronic transitions. libretexts.org The spectrum of this compound is expected to show a strong absorption maximum (λmax) in the UV region, characteristic of the N-alkylated maleimide chromophore. The position of λmax is sensitive to the electronic environment of the chromophore. utoronto.ca

Thermal Analysis Approaches

Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature. These methods are critical for determining the thermal stability, melting point, and decomposition profile of this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govmalvernpanalytical.com For a pure, crystalline solid like this compound, a DSC thermogram will display a sharp endothermic peak corresponding to its melting point (Tm). mdpi.com This value is a crucial indicator of the compound's purity. The enthalpy of fusion (ΔHfus), which is the energy required to melt the solid, can also be determined from the area of the melting peak.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.comglobalriskcommunity.com This technique is used to determine the thermal stability and decomposition pattern of this compound. A TGA curve plots mass percentage against temperature. For this compound, the thermogram would typically show a stable baseline at 100% mass until the onset of thermal decomposition. At the decomposition temperature, a significant loss of mass would be observed, which may occur in one or multiple steps depending on the degradation mechanism. TGA is essential for defining the upper-temperature limit for the processing and application of the material.

Chromatographic and Mass Spectrometric Techniques for Purity and Adduct Analysis

The assessment of purity for this compound and the characterization of its reaction adducts rely heavily on the combination of chromatographic separation and mass spectrometric detection. These techniques provide the sensitivity and specificity required to identify the target compound, quantify its purity, and elucidate the structure of its derivatives, particularly the products of thiol-maleimide conjugation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for determining the purity of this compound. biomedres.usnih.gov These techniques separate the compound from starting materials, by-products, and degradants. A typical approach involves reverse-phase (RP) HPLC, where separation is achieved based on hydrophobicity. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier, such as formic acid, to ensure compatibility with mass spectrometry. sielc.com The purity of a chromatographic peak, which indicates the presence of a single species, can be further evaluated using advanced detection methods and two-dimensional correlation analysis. mdpi.com

Mass Spectrometry (MS) is indispensable for confirming the identity of this compound and for analyzing its adducts. biomedres.us When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures. nih.gov A significant challenge in the analysis of maleimide adducts is their susceptibility to modification under common sample preparation conditions. nih.govacs.orguwa.edu.au Maleimide-alkylated peptides and proteins can undergo hydrolysis and oxidation, which can be misinterpreted as impurities or side reactions if not properly identified. nih.govresearchgate.netproteomics.com.au

Hydrolysis of the succinimide (B58015) ring in the maleimide adduct results in a mass increase of 18 Da. researchgate.netproteomics.com.au Oxidation at the sulfur atom of a thiol adduct leads to a mass increase of 16 Da for a single oxidation and 32 Da for a double oxidation. researchgate.net These modifications can be significant, with studies showing that up to 90% of a maleimide-peptide adduct signal can be converted to oxidized or hydrolyzed forms under certain proteomic sample preparation workflows. nih.govacs.org Careful control of pH during sample preparation, for instance using a pH 7.0 TRIS buffer instead of ammonium (B1175870) bicarbonate (which can become basic), can help minimize these artifactual modifications. nih.govproteomics.com.au

Advanced techniques such as UHPLC coupled with high-resolution mass spectrometry (HRMS) provide enhanced sensitivity and accuracy for the quantitative analysis of specific adducts, such as the this compound adduct with glutathione (B108866). nih.gov Chemical proteomics methods also utilize maleimide-based probes to react with cysteine residues, followed by mass spectrometry to quantify cysteine reactivity and identify specific adducts within complex biological samples. nih.gov

Table 1: Common Mass Modifications of Maleimide-Thiol Adducts Detected by Mass Spectrometry

| Modification | Mass Change (Da) | Potential Cause |

| Hydrolysis | +18 | Cleavage of the succinimide ring by water, often accelerated at basic pH. researchgate.netproteomics.com.au |

| Single Oxidation | +16 | Incorporation of one oxygen atom, typically at the sulfur of the thiol adduct. researchgate.netproteomics.com.au |

| Double Oxidation | +32 | Incorporation of two oxygen atoms at the sulfur of the thiol adduct. researchgate.net |

| Oxidation + Hydrolysis | +34 | Combination of single oxidation and hydrolysis of the adduct. researchgate.netproteomics.com.au |

Rheological and Mechanical Characterization of Polymer Networks

The functionalization of polymers with this compound is a common strategy to create crosslinked networks, such as hydrogels, for biomedical applications. biorxiv.org A thorough characterization of the rheological and mechanical properties of these networks is crucial to ensure they meet the performance requirements for their intended use, such as tissue engineering or drug delivery. nih.govresearchgate.netrsc.org

Rheology, the study of the flow and deformation of materials, provides fundamental insights into the structure of the polymer network, including its crosslink density and viscoelastic properties. infinitalab.comnih.gov Dynamic oscillatory rheometry is a primary technique used to probe these characteristics. biorxiv.org In this method, a small oscillatory strain is applied to the material, and the resulting stress is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G''). specialchem.com

Storage Modulus (G') : Represents the elastic component of the material and is a measure of the energy stored during deformation. In a crosslinked network, a higher G' typically indicates a greater degree of crosslinking and stiffness. specialchem.com

Loss Modulus (G'') : Represents the viscous component and is a measure of the energy dissipated as heat. specialchem.com

For hydrogels formed via maleimide-thiol conjugation, rheological measurements often show that G' is significantly higher than G'', indicating the formation of a stable, elastic solid network. biorxiv.org The rheological properties are dependent on factors such as polymer molecular weight, concentration, and temperature. infinitalab.com

Mechanical characterization quantifies the material's response to an applied force. For polymer networks, this includes properties like stiffness (Young's modulus), strength, and elasticity. nih.gov Tensile testing is a common method where a sample is stretched until it fails, generating a stress-strain curve from which the Young's modulus can be calculated. nih.gov For soft hydrogels, specialized techniques are often required. Atomic Force Microscopy (AFM) can be used to perform indentation tests on the hydrogel surface to determine its elastic modulus at the nanoscale. nih.govresearchgate.net

Research comparing polyethylene (B3416737) glycol (PEG) hydrogels formed using different crosslinking chemistries has shown the advantages of maleimide-thiol reactions. PEG-4-arm-maleimide (PEG-4MAL) hydrogels exhibit a significantly higher Young's modulus compared to hydrogels of the same polymer weight percentage made from PEG-diacrylate (PEG-DA), PEG-4-arm-acrylate (PEG-4A), or PEG-4-arm-vinyl sulfone (PEG-4VS), suggesting a more complete and efficient crosslinking reaction. nih.gov Swelling studies are also used as an indirect measure of crosslink density; a lower swelling ratio generally corresponds to a more tightly crosslinked network. biorxiv.orgnih.gov PEG-4MAL hydrogels consistently show lower swelling ratios compared to their acrylate (B77674) and vinyl sulfone counterparts at similar polymer concentrations. nih.gov

Table 2: Comparison of Young's Modulus for Different 10% (w/v) PEG Hydrogel Formulations

| Hydrogel Formulation | Crosslinking Chemistry | Young's Modulus (kPa) |

| PEG-4MAL | Michael Addition (Maleimide-Thiol) | ~35 |

| PEG-4VS | Michael Addition (Vinyl Sulfone-Thiol) | ~18 |

| PEG-4A | Michael Addition (Acrylate-Thiol) | ~12 |

| PEG-DA | Photopolymerization (Acrylate) | ~25 |

Data adapted from research on PEG-based hydrogels. nih.gov

Future Directions and Emerging Research Frontiers

Development of Next-Generation Maleimide (B117702) Reagents with Enhanced Reactivity Control

The classic Michael addition of thiols to maleimides, while widely used, has recognized limitations, particularly the reversibility of the resulting thiosuccinimide linkage. google.comnih.gov This can lead to the exchange of payloads in bioconjugates, compromising their stability and efficacy. google.com To address this, significant research has been directed towards creating "next-generation maleimides" (NGMs) that form more robust and stable linkages. google.comnih.gov

A key strategy in the development of NGMs is the introduction of a leaving group on the maleimide ring. nih.gov This fundamentally alters the reaction mechanism from a simple addition to an addition-elimination pathway, resulting in the formation of a stable thiomaleimide product instead of a thiosuccinimide. nih.gov This approach not only enhances the stability of the conjugate but also opens up new possibilities for chemical modification. scitechnol.com

Examples of these next-generation reagents include:

Dihalo- and Dithiomaleimides: Reagents like dibromomaleimides and dithiophenolmaleimides offer tunable reactivity. scitechnol.com They can be used for bridging disulfide bonds within proteins, a technique that helps maintain the structural integrity of the protein while allowing for selective modification. scitechnol.comajchem-a.com Dithiophenolmaleimides, in particular, have been shown to be effective for the in situ bridging of disulfides, reacting rapidly as free cysteines are exposed. scitechnol.com

Aryloxymaleimides: These NGMs exhibit attenuated reactivity, providing greater control over the conjugation process. nih.gov The ability to tune the reactivity by altering the leaving group is analogous to the difference in reactivity between iodo-, bromo-, and chloroacetamides. nih.gov

Aminothiomaleimides: A novel one-pot, dual-functionalization strategy involves the reaction of a dibromomaleimide with both a thiol and an amine. nih.gov The amine addition serves to deactivate the maleimide's electrophilicity, creating a highly stable, trifunctional conjugate without the need for post-conjugation hydrolysis. nih.gov

These advancements are particularly impactful in the field of antibody-drug conjugates (ADCs). The combination of NGMs with engineered antibodies, such as THIOMAB™ technology which introduces reactive cysteine residues, has enabled the creation of highly stable and potent therapeutic conjugates with a precise drug-to-antibody ratio. uctm.edu

Table 1: Comparison of Classical and Next-Generation Maleimide Reagents

| Feature | Classical Maleimides (e.g., N-substituted) | Next-Generation Maleimides (e.g., Dihalo-, Aryloxy-maleimides) |

| Reaction Mechanism | Michael Addition | Addition-Elimination |

| Product | Thiosuccinimide Adduct | Thiomaleimide Product |

| Linkage Stability | Prone to retro-Michael reaction (reversibility) and hydrolysis. google.comrsc.org | Forms a more robust, stable covalent bond. google.comnih.gov |

| Reactivity Control | Primarily controlled by pH and N-substituent. smartmaterialsconferences.com | Tunable based on the nature of the leaving group (e.g., halogen, aryloxy). nih.govajchem-a.com |

| Applications | Standard bioconjugation, surface modification. rsc.orgradtech.org | Stable ADCs, disulfide bridging, dual functionalization, reversible labeling. google.comnih.govscitechnol.comuctm.edu |

Exploration of N-(4-Hydroxybutyl)maleimide in Responsive and Adaptive Material Systems

"Smart" or "intelligent" materials that can change their properties in response to external stimuli are a major frontier in materials science. nih.govrsc.org Maleimide derivatives are key building blocks for these systems due to their versatile reactivity. rsc.orgspecificpolymers.com this compound is a particularly promising monomer for creating responsive and adaptive materials, largely owing to the presence of its terminal hydroxyl group.

Stimuli-responsive polymers can react to a variety of triggers, including temperature, pH, and light. rit.edusigmaaldrich.com

Thermoresponsive Polymers: These materials exhibit a lower critical solution temperature (LCST), changing from soluble to insoluble in water as the temperature rises above a specific point. scitechnol.com This behavior is critical for applications like controlled drug delivery and tissue engineering. nih.gov

pH-Responsive Polymers: Containing ionizable groups, these polymers swell or shrink in response to changes in environmental pH. smartmaterialsconferences.commdpi.com This functionality is exploited for targeted drug release in specific body compartments, such as the acidic microenvironment of tumors. nih.govfrontiersin.org

The N-(4-hydroxybutyl) group can significantly influence the properties of such polymers. The hydroxyl group is capable of forming hydrogen bonds, which can affect polymerization kinetics and the final properties of the material. radtech.org Research on hydroxyalkyl-containing maleimide/vinyl ether systems has shown that these hydrogen bonds can lead to higher polymerization rates and improved adhesion of the resulting polymer films. radtech.org Therefore, the hydroxyl group on this compound can be leveraged to fine-tune the mechanical and adhesive properties of responsive materials.

Furthermore, the hydroxyl group serves as a convenient handle for further chemical modification. For instance, it can be used to graft other functional molecules or initiate polymerization, as seen in the synthesis of furan-containing monomers from 4-hydroxybutyl acrylate (B77674) for use in self-healing materials. google.com The Diels-Alder reaction between furan (B31954) and maleimide groups is a cornerstone of thermoreversible chemistry, enabling the creation of materials that can self-heal upon heating. specificpolymers.comnih.govmdpi.com The structure of this compound makes it an ideal candidate for incorporation into such Diels-Alder-based networks, where the butyl chain provides flexibility and the hydroxyl group offers a site for further functionalization or for influencing inter-polymer interactions.

Table 2: Potential Roles of the N-(4-Hydroxybutyl) Group in Responsive Polymers

| Feature of this compound | Implication for Responsive/Adaptive Materials | Relevant Chemistry/Principle |

| Terminal Hydroxyl (-OH) Group | Influences polymerization kinetics and enhances material properties like adhesion. | Hydrogen Bonding. radtech.org |

| Terminal Hydroxyl (-OH) Group | Provides a site for grafting other stimuli-responsive moieties or cross-linking agents. | Esterification, Etherification. |

| Maleimide Moiety | Acts as a dienophile in thermoreversible cross-linking for self-healing materials. | Diels-Alder Reaction. specificpolymers.comnih.gov |

| Maleimide Moiety | Participates in copolymerization to form the polymer backbone. | Free Radical Polymerization. uctm.edu |

| Flexible Butyl Chain | Imparts flexibility and can influence the glass transition temperature of the polymer. | Polymer Physics. |

Computational Chemistry and Simulation for Predicting Maleimide Reactivity and Polymer Behavior

As the complexity of maleimide-based systems grows, computational chemistry and simulation have become indispensable tools for predicting reactivity and understanding material properties at a molecular level. These methods provide insights that are often difficult or impossible to obtain through experiments alone, accelerating the design and optimization of new materials.

Density Functional Theory (DFT) has emerged as a powerful method for studying the electronic structure and reaction mechanisms of maleimides. mdpi.comresearchgate.net DFT calculations can be used to:

Predict Reactivity: By calculating activation energies and reaction profiles, DFT helps to understand the reactivity of different maleimide derivatives. mdpi.comresearchgate.net For example, computational studies have successfully predicted that the reaction of a thiolate anion with maleimides is kinetically faster than with other Michael acceptors like propynamides, which aligns with experimental observations. researchgate.netnih.gov

Elucidate Reaction Mechanisms: DFT has been used to detail the palladium-catalyzed annulation of aromatic amides with maleimides and to study the conversion of dihydroxypyrrolidine-diones to maleimides, revealing the thermodynamic driving forces behind these reactions. researchgate.netmdpi.comnih.gov

Understand Structure-Reactivity Relationships: Computational studies can predict how changes in the structure of a maleimide, such as the N-substituent, will affect its reactivity and the stability of its adducts. researchgate.netscience.gov

Molecular Dynamics (MD) and Coarse-Grained (CG) Simulations are used to model the behavior of polymers over longer time and length scales. These simulations are crucial for understanding the macroscopic properties of materials derived from monomers like this compound.

Predicting Polymer Behavior: CG-MD simulations have been used to investigate the tensile behavior and fracture mechanics of thermosetting polymers, including epoxy-based systems that can incorporate maleimide components. These simulations can reveal mechanisms of plastic deformation and failure at the submicron scale.

Simulating Polymerization: Kinetic simulations can model network formation, such as in the Diels-Alder polymerization of furan and maleimide functional groups. specificpolymers.com These models can predict properties like the gel transition temperature based on the stoichiometry of the reactants. specificpolymers.com

Guiding Experimental Design: Numerical simulations of polymerization processes, such as frontal polymerization, can forecast reaction behaviors and help optimize experimental conditions.

Recently, Machine Learning (ML) approaches, such as artificial neural networks (ANNs), are being integrated with computational data to predict material properties. For instance, an ANN trained on a dataset of maleimide structures and their known properties can predict the photophysical characteristics (e.g., absorption wavelength) of new maleimide derivatives much faster than traditional quantum chemistry calculations.

Table 3: Computational and Simulation Methods in Maleimide Research

| Method | Application Area | Key Insights Provided |

| Density Functional Theory (DFT) | Reaction Chemistry | Reaction mechanisms, activation energies, thermodynamic stability, electronic properties. mdpi.comresearchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Polymer Physics & Mechanics | Tensile strength, fracture mechanisms, glass transition temperature, polymer chain conformation. |

| Coarse-Grained (CG) Simulations | Large-scale Polymer Systems | Self-assembly, phase behavior, network formation over longer timescales. |

| Kinetic Simulations | Polymerization Processes | Reaction kinetics, gel point prediction, influence of stoichiometry on network structure. specificpolymers.com |

| Machine Learning (ML) / ANN | Property Prediction | Rapid prediction of photophysical or other properties based on molecular structure. |

Q & A

Q. What are the primary synthetic routes for N-(4-Hydroxybutyl)maleimide?

this compound is synthesized via electrophilic addition reactions. A common method involves reacting maleic anhydride with 4-aminobutanol in the presence of catalysts like phosphorus pentoxide (P₂O₅) to form the maleimide ring. This route is analogous to the synthesis of N-(4-hydroxyphenyl)maleimide, where aminophenol derivatives react with maleic anhydride under controlled conditions to prevent polymerization . The product is purified via recrystallization or chromatography, with yields optimized by adjusting reaction time and temperature.

Q. How is this compound used to modify biomolecules?

The compound selectively reacts with thiol (-SH) groups in proteins and peptides via Michael addition, forming stable thioether bonds. This property is leveraged in protein labeling, cross-linking, and immobilization for structural studies or biosensor development. Experimental protocols typically involve incubating the maleimide derivative with the target biomolecule in pH 7–8 buffers (e.g., phosphate or Tris) to ensure thiolate ion formation, enhancing reactivity .

Q. What spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on ¹H/¹³C NMR (e.g., maleimide ring protons at δ 6.7–7.0 ppm) and FTIR (C=O stretching at ~1700 cm⁻¹, imide ring vibrations at ~690 cm⁻¹). For crystalline derivatives, X-ray diffraction resolves bond lengths and angles (e.g., maleimide C-N bond ~1.35 Å), while UV-Vis spectra identify π→π* transitions in conjugated systems .

Advanced Research Questions

Q. How do monomer reactivity ratios influence copolymerization with styrene?

Radical copolymerization of N-substituted maleimides (e.g., N-(4-acetylphenyl)maleimide) and styrene follows the Fineman-Ross or Kelen-Tüdös methods to determine reactivity ratios (r₁, r₂). For N-(4-acetylphenyl)maleimide/styrene, r₁ ≈ 0.15 and r₂ ≈ 0.35 indicate alternating copolymerization tendencies. These ratios directly impact thermal properties: higher maleimide content increases glass transition temperature (Tg), with copolymers exhibiting single-phase behavior confirmed by differential scanning calorimetry (DSC) .

Q. What computational methods predict electronic and optical properties of maleimide derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and charge transfer regions. For example, electron-withdrawing substituents on the maleimide ring lower LUMO energy, enhancing reactivity in Diels-Alder reactions. Spectroscopic data (e.g., UV-Vis) are validated against time-dependent DFT (TD-DFT) simulations .

Q. How do maleimide-modified imidazoles enhance epoxy resin curing?

this compound derivatives react with imidazoles (e.g., 2-ethyl-4-methylimidazole) via nucleophilic addition, forming latent curing agents. The maleimide group temporarily deactivates the imidazole’s catalytic activity, improving resin storage stability. During thermal curing (120–150°C), retro-Michael reactions regenerate active imidazole, accelerating epoxy cross-linking. This two-stage process is monitored via rheometry and dynamic mechanical analysis (DMA) .

Methodological Challenges and Solutions

Q. How can polymerization during maleimide synthesis be mitigated?

Maleimide derivatives are prone to undesired polymerization due to their reactive double bond. Strategies include:

Q. What factors influence the catalytic efficiency of maleimides in Diels-Alder reactions?

Electron-deficient maleimides (e.g., N-(p-nitrophenyl)maleimide) exhibit higher reactivity in Diels-Alder cycloadditions due to enhanced LUMO accessibility. Metal-organic frameworks (MOFs) like Mg-MMPF-3 improve yields (up to 95%) via π-π interactions between aromatic maleimides and the catalyst surface. Reaction kinetics are studied using HPLC to monitor diene consumption rates .

Key Research Gaps

- Toxicity Profiling : Limited data exist on the metabolic fate of this compound. LC-MS/MS studies are needed to identify hydrolysis metabolites (e.g., N-(4-hydroxybutyl)amine) .

- Biological Activity : Screening for topoisomerase II inhibition (observed in other maleimides) could reveal therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.